![molecular formula C18H10Cl2N2O2 B14299720 (Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] CAS No. 125968-59-4](/img/structure/B14299720.png)
(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] is a chemical compound characterized by its pyridazine core and two 4-chlorophenyl groups attached to methanone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] typically involves the reaction of pyridazine derivatives with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: (Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine dioxides, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- (Pyridazine-3,4-diyl)bis[(4-chlorophenyl)methanone]
- (Pyridazine-4,5-diyl)bis[(4-fluorophenyl)methanone]
- (Pyridazine-4,5-diyl)bis[(4-bromophenyl)methanone]
Comparison: (Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] is unique due to its specific substitution pattern and the presence of 4-chlorophenyl groups. This structural feature imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
125968-59-4 |
|---|---|
Molekularformel |
C18H10Cl2N2O2 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
[5-(4-chlorobenzoyl)pyridazin-4-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-13-5-1-11(2-6-13)17(23)15-9-21-22-10-16(15)18(24)12-3-7-14(20)8-4-12/h1-10H |
InChI-Schlüssel |
GTSFDQURHORAHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CN=NC=C2C(=O)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
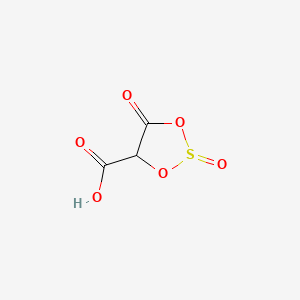
methanone](/img/structure/B14299663.png)
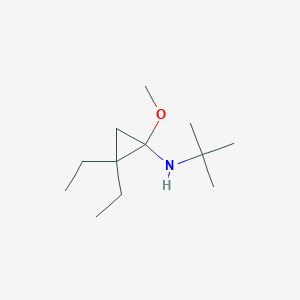


![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
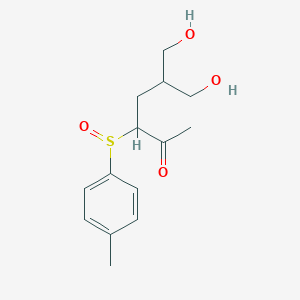
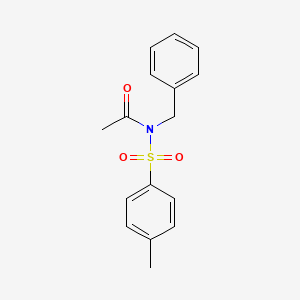
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
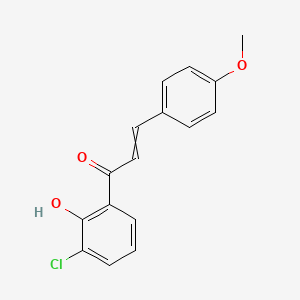
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
